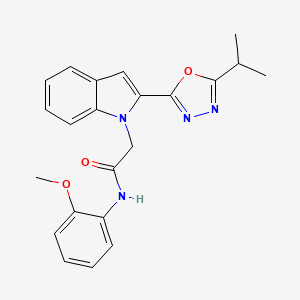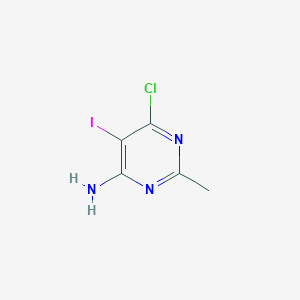
6-Chloro-5-iodo-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-5-iodo-2-methylpyrimidin-4-amine, also known as CIMPA, is an organic compound that has been studied for its potential use in scientific research. CIMPA is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is commonly found in nucleic acids. CIMPA has been studied for its potential applications in biochemistry, pharmacology, and synthetic organic chemistry.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures and molecular interactions. For instance, regioselective displacement reactions and X-ray crystallography analysis were used to explore the structural aspects of similar pyrimidine derivatives. This research aids in understanding the crystalline forms and molecular interactions of such compounds (Doulah et al., 2014).
Molecular Docking and Drug Design
The compound's derivatives have been studied for their potential in drug design through molecular docking techniques. For example, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative, shows promise in the treatment of hypertension and has been extensively studied using experimental and theoretical techniques to understand its molecular structure and potential biological activity (Aayisha et al., 2019).
Understanding of Molecular Interactions
Studies involving similar pyrimidine derivatives have shed light on the nature of molecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding chemical reactivity and designing molecules with specific properties (He et al., 2020).
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing various derivatives of pyrimidine compounds to explore their chemical, physical, and biological properties. These studies are fundamental for developing new materials and pharmaceuticals (Erkin & Krutikov, 2007).
Reactivity and Mechanistic Insights
The reactivity of pyrimidine derivatives with nucleophiles has been a subject of study, providing insights into reaction mechanisms and the formation of novel compounds, which is valuable for synthetic chemistry and material science (Hertog et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-5-iodo-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFSFQDCYYNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

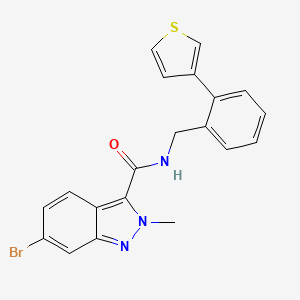
![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)
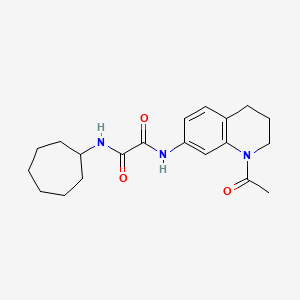
![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

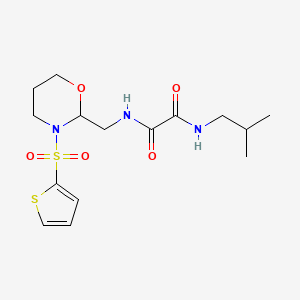
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

